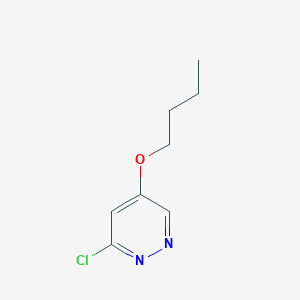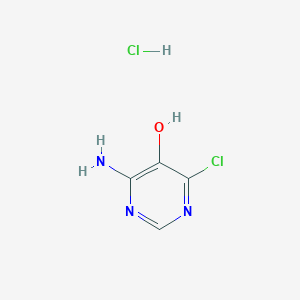
2-Chloro-6,9-dimethyl-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6,9-dimethyl-9H-purine is a chemical compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,9-dimethyl-9H-purine typically involves the chlorination of 6,9-dimethylpurine. One common method includes the reaction of 6,9-dimethylpurine with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylformamide (DMF) or pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The compound is often produced in facilities equipped with advanced chemical synthesis and purification technologies .
化学反应分析
Types of Reactions
2-Chloro-6,9-dimethyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of 2-amino-6,9-dimethyl-9H-purine or 2-alkoxy-6,9-dimethyl-9H-purine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
科学研究应用
2-Chloro-6,9-dimethyl-9H-purine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biological systems, particularly in nucleotide analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-6,9-dimethyl-9H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
相似化合物的比较
Similar Compounds
6-Chloropurine: Another chlorinated purine derivative with similar chemical properties.
2,6-Dichloropurine: A compound with two chlorine atoms, showing different reactivity and applications.
9-Benzyl-2-chloro-6-dimethylamino-9H-purine: A more complex derivative with additional functional groups.
Uniqueness
2-Chloro-6,9-dimethyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl groups at positions 6 and 9, along with the chlorine atom at position 2, make it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
5176-91-0 |
|---|---|
分子式 |
C7H7ClN4 |
分子量 |
182.61 g/mol |
IUPAC 名称 |
2-chloro-6,9-dimethylpurine |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-6(11-7(8)10-4)12(2)3-9-5/h3H,1-2H3 |
InChI 键 |
IMESDNKNMQDHLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC(=N1)Cl)N(C=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B11908738.png)







![2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11908770.png)

